(E)-methyl 2-(5,7-dimethyl-2-((2-(N-methylmethylsulfonamido)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-methyl 2-(5,7-dimethyl-2-((2-(N-methylmethylsulfonamido)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C16H21N3O5S2 and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-methyl 2-(5,7-dimethyl-2-((2-(N-methylmethylsulfonamido)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following key chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₂O₃S |
Molecular Weight | 318.38 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
- Antioxidant Properties : Many derivatives demonstrate significant antioxidant activity, which is crucial for protecting cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Anticancer Activity
Several studies have focused on the anticancer properties of related thiazole derivatives. For instance, a study detailed the synthesis and evaluation of thiazole derivatives that exhibited potent cytotoxicity against various cancer cell lines, including Hep3B (hepatocellular carcinoma). The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics like doxorubicin, indicating strong potential as anticancer agents .
Antioxidant Activity
The antioxidant activity of thiazole derivatives has been evaluated using assays such as the DPPH radical scavenging test. Compounds similar to this compound showed promising results, with IC50 values comparable to established antioxidants like Trolox . This suggests that these compounds may help mitigate oxidative stress-related diseases.
Anti-inflammatory Properties
Research on related compounds has indicated their potential in reducing inflammation. For example, certain benzimidazole derivatives have been shown to inhibit NLRP3 inflammasome activation, which is critical in various inflammatory conditions . This suggests that this compound could also exhibit similar anti-inflammatory effects.
Case Studies
-
Study on Hep3B Cells : A recent investigation demonstrated that specific thiazole derivatives could induce cell cycle arrest in the G2-M phase in Hep3B cells. This effect was associated with a significant decrease in α-fetoprotein secretion, a biomarker for liver cancer .
- Results Summary :
- Control α-FP: 2519.17 ng/ml
- Compound 2a α-FP: 1625.8 ng/ml
- Compound 2b α-FP: 2340 ng/ml
- Results Summary :
- Antioxidant Evaluation : In vitro studies using DPPH assays showed that thiazole derivatives had significant free radical scavenging activity, indicating their potential as therapeutic agents against oxidative stress .
Properties
IUPAC Name |
methyl 2-[5,7-dimethyl-2-[2-[methyl(methylsulfonyl)amino]acetyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S2/c1-10-6-11(2)15-12(7-10)19(9-14(21)24-4)16(25-15)17-13(20)8-18(3)26(5,22)23/h6-7H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTQJTBUYCHGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)CN(C)S(=O)(=O)C)S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.